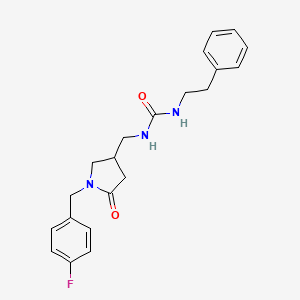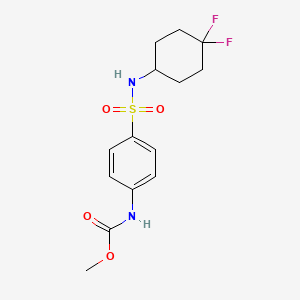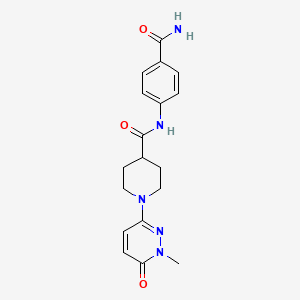
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidinone ring, a fluorobenzyl group, and a phenethylurea moiety, making it a subject of interest in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidinone ring.
Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with the pyrrolidinone intermediate.
Formation of the Phenethylurea Moiety: The final step involves the reaction of the intermediate with phenethyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Fluorobenzyl)-3-phenethylurea: Lacks the pyrrolidinone ring but shares the fluorobenzyl and phenethylurea moieties.
1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea: Similar structure but with a phenyl group instead of a phenethyl group.
Uniqueness
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the fluorobenzyl group enhances its stability and reactivity, while the pyrrolidinone ring and phenethylurea moiety contribute to its potential biological activities.
Propiedades
IUPAC Name |
1-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c22-19-8-6-17(7-9-19)14-25-15-18(12-20(25)26)13-24-21(27)23-11-10-16-4-2-1-3-5-16/h1-9,18H,10-15H2,(H2,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXATCRYEQYVGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)NCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2408584.png)

![rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/new.no-structure.jpg)
![4-(dimethylamino)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2408593.png)

![N-{2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]ethyl}prop-2-enamide](/img/structure/B2408598.png)

![N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2408601.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2408603.png)




